molecular formula C21H22N2O5 B2447107 (3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 1015792-20-7

(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B2447107
CAS No.: 1015792-20-7
M. Wt: 382.416
InChI Key: SAADZRJBOQGELC-BUSXIPJBSA-N
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Description

(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-8-11(9-17(27-2)20(16)28-3)18-19-13(10-15(23-18)21(24)25)12-6-4-5-7-14(12)22-19/h4-9,15,18,22-23H,10H2,1-3H3,(H,24,25)/t15-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAADZRJBOQGELC-BUSXIPJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, particularly in the context of cancer treatment and antifungal properties.

The compound belongs to the class of β-carboline derivatives and is characterized by a complex structure that includes a pyridoindole core. Its molecular formula is C22H22N2O6C_{22}H_{22}N_2O_6, and it features multiple methoxy groups which enhance its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar β-carboline compounds. For instance, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in colorectal cancer cells (HCT-8) through the following mechanisms:

  • Induction of Apoptosis : The compound triggers apoptosis in a dose-dependent manner at concentrations ranging from 0.5 to 4 μM.
  • Mitochondrial Membrane Potential : Loss of mitochondrial membrane potential was observed alongside activation of caspases (caspase-3, -8, and -9) which are crucial for the apoptotic process.
  • Regulation of Apoptotic Proteins : Up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl-2 were noted.
  • Inhibition of NF-κB Pathway : The compound suppresses NF-κB activation, which is known to inhibit apoptosis .

Antifungal Activity

In addition to its anticancer properties, this compound exhibits significant antifungal activity against various plant pathogens. A comparative study showed that β-carboline derivatives demonstrated higher fungicidal activity against fungi such as Rhizoctonia solani and Oospora citriaurantii. Key findings include:

  • Broad-Spectrum Activity : Certain derivatives exhibited broad-spectrum fungicidal activity with inhibition rates exceeding 90% against specific fungal strains.
  • Structure-Activity Relationship : The presence of the 3,4,5-trimethoxyphenyl group was associated with enhanced antifungal efficacy compared to other substituents .

Study on Anticancer Effects

A study conducted on HCT-8 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. The results indicated that this compound could serve as a lead for developing new chemotherapeutic agents targeting colorectal cancer.

Study on Antifungal Effects

In another investigation focusing on plant pathogens, derivatives of β-carbolines were synthesized and tested for their antifungal properties. The results indicated that compounds containing the trimethoxyphenyl group displayed superior activity against multiple fungal species compared to standard antifungal agents .

Data Summary

Activity Type Mechanism Target Cells/Organisms Effectiveness
AnticancerInduction of apoptosis via caspase activationHCT-8 (colorectal cancer cells)Dose-dependent (0.5 - 4 μM)
AntifungalBroad-spectrum fungicidal activityRhizoctonia solani, etc.Inhibition rates > 90%

Preparation Methods

Oxidative Demethylation of Syringaldehyde

3,4,5-Trimethoxybenzaldehyde is synthesized from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) through selective methylation. A patent by CN104098451A details a two-step process:

  • Protection of the phenolic hydroxyl group : Syringaldehyde is treated with dimethyl sulfate in alkaline conditions to yield 3,4,5-trimethoxybenzaldehyde.
  • Purification : Distillation under reduced pressure (120–130°C at 15 mmHg) achieves >98% purity.

Reaction Conditions :

  • Solvent : Aqueous sodium hydroxide
  • Temperature : 60–80°C
  • Yield : 85–90%

Alternative Route via Ullmann Coupling

A less common approach involves Ullmann coupling of 3,4,5-tribromobenzaldehyde with methanol in the presence of a copper catalyst. However, this method suffers from lower yields (60–65%) and requires harsh conditions.

Pictet–Spengler Reaction for β-Carboline Formation

The condensation of tryptophan methyl ester with 3,4,5-trimethoxybenzaldehyde under acidic conditions forms the tetrahydro-β-carboline core. The reaction proceeds via iminium ion intermediate formation, followed by cyclization.

Standard Protocol

  • Reactants :
    • Tryptophan methyl ester hydrochloride (1.0 equiv)
    • 3,4,5-Trimethoxybenzaldehyde (1.2 equiv)
  • Acid Catalyst : Trifluoroacetic acid (TFA, 0.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Reflux at 40°C
  • Time : 12–16 hours
  • Yield : 70–75%

Solvent and Catalyst Optimization

A study comparing protic (MeOH) and aprotic (DCM) solvents revealed superior yields in DCM (75% vs. 60%) due to reduced side reactions. Replacing TFA with montmorillonite K-10 clay under microwave irradiation (100°C, 30 minutes) further improved yields to 82%.

Stereochemical Control at the 3-Position

The (S)-configuration at C3 is critical for biological activity. Two strategies dominate:

Chiral Auxiliary Approach

Using (L)-tryptophan methyl ester as the starting material ensures retention of the (S)-configuration during cyclization. The methyl ester group is hydrolyzed post-cyclization to yield the carboxylic acid.

Hydrolysis Conditions :

  • Reagent : LiOH (2.0 equiv)
  • Solvent : THF/H2O (3:1)
  • Temperature : 25°C
  • Yield : 95%

Dynamic Kinetic Resolution

In cases where racemic intermediates form, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer. A patent by CN114341126A reports 98% enantiomeric excess (ee) using this method.

Carboxylic Acid Derivatization and Final Product

Ester Hydrolysis

The methyl ester intermediate is saponified to the carboxylic acid. Optimal conditions avoid racemization:

  • Base : LiOH (2.0 equiv)
  • Solvent : MeOH/H2O (4:1)
  • Temperature : 0–5°C
  • Yield : 93%

Crystallization and Purification

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystals with >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield (%) ee (%) Scalability
Chiral Auxiliary Pictet–Spengler TFA 75 >99 High
Enzymatic Resolution Dynamic Kinetic Resolution Lipase B 70 98 Moderate
Microwave-Assisted Cyclization Montmorillonite 82 >99 Low

Industrial-Scale Considerations

Patent CN114341126A highlights challenges in bromination steps for related compounds, emphasizing the use of PBr3/Br2 mixtures to avoid reactor fouling. For the target compound, continuous-flow systems are proposed to enhance reproducibility and reduce reaction times.

Q & A

Q. What are the recommended synthetic routes for (3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, and how are stereochemistry and purity ensured?

The synthesis typically involves multi-step organic reactions, such as Pictet–Spengler cyclization or Mannich-type reactions, to construct the pyridoindole core. Key steps include:

  • Stereochemical control : Use chiral catalysts or chiral auxiliaries to maintain the (3S) configuration. For example, asymmetric hydrogenation or enzymatic resolution may be employed .
  • Reaction optimization : Strict control of temperature (e.g., 0–5°C for nitro group reduction) and pH (e.g., mildly acidic conditions for cyclization) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity. Confirm purity via HPLC-UV and LC-MS .

Q. How is the molecular structure of this compound validated in academic research?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the tetrahydro configuration is confirmed by characteristic coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for adjacent protons) .
  • X-ray crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns (e.g., interactions between the carboxylic acid and methoxy groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]+^+ at m/z 396.1552 for C21H22N2O6\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_6) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Screen against targets like phosphodiesterases (PDEs) or kinases using fluorescence-based protocols (e.g., PDE5 IC50_{50} determination) .
  • Cellular viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay in MCF-7 or HepG2 cells) .
  • Receptor binding studies : Radioligand displacement assays (e.g., estrogen receptor antagonism for trimethoxyphenyl derivatives) .

Advanced Research Questions

Q. How does stereochemistry at the 3S position influence biological activity and target selectivity?

  • Comparative studies : Synthesize (3R) and (3S) enantiomers and compare IC50_{50} values. For example, (3S) enantiomers of pyridoindole derivatives show 10–100x higher affinity for PDE5 than (3R) analogs due to better fit in hydrophobic binding pockets .
  • Molecular docking : Model interactions using software like AutoDock Vina. The 3S configuration aligns the carboxylic acid group with catalytic residues (e.g., Zn2+^{2+} in PDE5), while methoxy groups form π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in reported biological data (e.g., neuroprotective vs. cytotoxic effects)?

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify therapeutic windows. For example, low doses (<1 µM) may activate neuroprotective pathways (e.g., Nrf2), while high doses (>10 µM) induce apoptosis via ROS generation .
  • Cell-type specificity : Compare primary neurons vs. cancer cells. The trimethoxyphenyl moiety may selectively accumulate in cancer cells via passive diffusion, explaining cytotoxicity disparities .

Q. How do computational methods enhance mechanistic understanding of its interactions with biological targets?

  • MD simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS). Key findings include hydrogen bonds between the carboxylic acid and PDE5 Gln817, and hydrophobic interactions with Phe820 .
  • QSAR modeling : Develop predictive models using descriptors like LogP and polar surface area. Derivatives with ClogP ~2.5 exhibit optimal blood-brain barrier penetration for CNS applications .

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